molecular formula C8H5BrF5N B1410355 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline CAS No. 1804402-84-3

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline

Cat. No. B1410355
CAS RN: 1804402-84-3
M. Wt: 290.03 g/mol
InChI Key: WWBDIMFZPLHPCM-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline” is an organic compound that contains a bromine atom, two fluorine atoms, and an amino group attached to a benzene ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms. The bromine and fluorine atoms, along with the amino group, would be attached to this ring. The exact spatial arrangement of these atoms would depend on the specific positions they occupy on the benzene ring .


Chemical Reactions Analysis

The presence of the bromine atom and the amino group in the compound suggests that it could participate in various types of chemical reactions. For example, the bromine atom could be replaced by other groups in a substitution reaction, or the amino group could react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the amino group. For example, the compound is likely to have a relatively high molecular weight due to the presence of the bromine atom, and the electronegativity of the fluorine atoms could affect its polarity .

Scientific Research Applications

Vibrational Analysis and NLO Materials

  • Potentially Useful to NLO Materials : The vibrational analysis of compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, like 4-bromo-3-(trifluoromethyl)aniline, was studied. The research focused on their potential as nonlinear optical (NLO) materials. They examined the effects of substituents on the vibrational spectra and conducted theoretical density functional theory computations (Revathi et al., 2017).

Synthesis and Structural Elaboration

  • Selective and Efficient Structural Elaboration : A study detailed the acid-catalyzed cyclization-condensation between anilines and derivatives to form compounds like 4-bromo-2-(trifluoromethyl)quinolines. These compounds underwent further transformations, indicating their versatility in organic synthesis (Marull & Schlosser, 2003).

Spectroscopic Investigation

  • FTIR and FTRaman Spectroscopic Investigation : The study on 2-bromo-4-methylaniline, a compound structurally similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline, used spectroscopic techniques to understand its molecular geometry and vibrational frequencies. This study provides insights into the potential analytical applications of similar aniline derivatives (Ramalingam et al., 2010).

Synthesis of Derivatives

  • Synthesis of Isatin Derivatives : This research focused on synthesizing a range of isatin derivatives, including those with bromo- and trifluoromethyl groups, from m-substituted aniline. This indicates the role of compounds like 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline in synthesizing complex organic molecules (Zhenmin, 2008).

Application in Synthesis and Catalysis

  • Pd-catalyzed Coupling of Arylamines : A study on the palladium-catalyzed coupling of arylamines with compounds similar to 4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline demonstrates their utility in creating complex molecules and exploring novel synthetic pathways (Kino et al., 2008).

Safety and Hazards

As with any chemical compound, handling “4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The potential applications and future directions for research on this compound would depend on its specific physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-3-1-4(7(10)11)6(15)5(2-3)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBDIMFZPLHPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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